4-(2-Methoxyphenoxy)-3-methylaniline
Description
4-(2-Methoxyphenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline structure
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-11(15)7-8-12(10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOUXRCQVZWOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)-3-methylaniline typically involves the reaction of 2-methoxyphenol with 3-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with 3-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted phenoxy and aniline derivatives.
Scientific Research Applications
4-(2-Methoxyphenoxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A lignin model compound with similar structural features.
2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol: Another lignin model compound with additional methoxy groups.
Uniqueness
4-(2-Methoxyphenoxy)-3-methylaniline is unique due to its specific combination of methoxy and aniline groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Biological Activity
4-(2-Methoxyphenoxy)-3-methylaniline, also known as a substituted aniline derivative, has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a methoxy group and a phenoxy linkage, contributing to its interaction with various biological targets. Research into its biological activity has primarily focused on its enzyme inhibition properties and receptor binding capabilities.
Enzyme Inhibition
Studies have shown that this compound exhibits significant enzyme inhibition activity. Specifically, it has been investigated for its ability to inhibit specific enzymes associated with various metabolic pathways. The compound's mechanism of action often involves binding to the active sites of these enzymes, thereby disrupting their normal function.
Receptor Binding
The compound also demonstrates potential in modulating receptor activity. It may interact with neurotransmitter receptors, influencing pathways related to neurotransmission. This suggests possible applications in pharmacology, particularly in developing drugs targeting central nervous system disorders.
Case Studies
- Anticancer Activity : A study explored the anticancer properties of this compound, demonstrating its ability to induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective effects in models of neurodegeneration. The compound exhibited the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing key differences and similarities:
| Compound Name | Structure Features | Biological Activity | Applications |
|---|---|---|---|
| This compound | Methoxy and phenoxy groups | Enzyme inhibition, receptor modulation | Anticancer, neuroprotection |
| 4-Amino-3-methylphenol | Amino group on methylphenol | Antioxidant properties | Cosmetic formulations |
| 3-(2-Methoxyphenyl)aniline | Methoxy group on phenyl ring | Moderate enzyme inhibition | Dye manufacturing |
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Binding : The compound binds competitively or non-competitively to enzyme active sites.
- Receptor Interaction : It may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction.
Toxicological Profile
Preliminary toxicological assessments indicate that this compound has a favorable safety profile when tested in vitro. Further studies are required to establish its safety in vivo and determine any potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
